molecular formula C29H28N2O B11485755 1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole

1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole

Cat. No.: B11485755
M. Wt: 420.5 g/mol
InChI Key: ZUKRNILMGWUUCP-UHFFFAOYSA-N
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Description

1-[(4-TERT-BUTYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a tert-butylphenyl group and a naphthalen-2-yloxy group, making it a unique and versatile molecule.

Properties

Molecular Formula

C29H28N2O

Molecular Weight

420.5 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-(naphthalen-2-yloxymethyl)benzimidazole

InChI

InChI=1S/C29H28N2O/c1-29(2,3)24-15-12-21(13-16-24)19-31-27-11-7-6-10-26(27)30-28(31)20-32-25-17-14-22-8-4-5-9-23(22)18-25/h4-18H,19-20H2,1-3H3

InChI Key

ZUKRNILMGWUUCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core, followed by the introduction of the tert-butylphenyl and naphthalen-2-yloxy groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(4-TERT-BUTYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[(4-TERT-BUTYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-TERT-BUTYLPHENYL)METHYL]-2-(2-CHLOROPYRIDIN-3-YL)-1H-1,3-BENZODIAZOLE: Similar structure but with a chloropyridinyl group instead of a naphthalen-2-yloxy group.

    4-[(TERT-BUTYLDIMETHYLSILYL)OXY]METHYL]ANILINE: Contains a tert-butyldimethylsilyl group and an aniline core.

Uniqueness

1-[(4-TERT-BUTYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core with both tert-butylphenyl and naphthalen-2-yloxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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